beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAc
Beschreibung
Eigenschaften
Molekularformel |
C16H28N2O11 |
|---|---|
Molekulargewicht |
424.40 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
ZNYQSCCJIAFAQX-FJSBWOFQSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
β-D-GlcpNAc-(1→6)-D-Gal
- Structural Differences : Replaces the α-D-GalpNAc residue with D-Gal at the reducing end.
- Functional Implications: Exhibits high affinity for WGA in its unreduced form but loses binding capacity upon reduction (alditol formation) due to conformational changes in the 6-O-substituted galactose residue .
- Key Studies : Affinity chromatography and competitive binding assays highlight its reduction-sensitive lectin interactions .
β-D-Galp-(1→4)-β-D-GlcpNAc (LacNAc)
- Structural Differences : Features a β-1,4 linkage between galactose and GlcNAc.
- Functional Implications: A common substrate for β-1,4-galactosyltransferases and sialyltransferases (e.g., ST6Gal I/II). Unlike β-D-GlcpNAc-(1→6)-α-D-GalpNAc, LacNAc is a primary acceptor for enzymatic modifications in N-glycan branching .
β-D-Galp-(1→6)-β-D-GlcpNAc-(1→4)-D-GlcpNAc
- Structural Differences : Contains a β-1,6 linkage followed by a β-1,4 linkage, forming a trisaccharide.
- Functional Implications :
- Synthesized to study galectin-1 binding, demonstrating weaker affinity (Kd ~250 μM) compared to β-D-GlcpNAc-(1→6)-α-D-GalpNAc, which binds WGA with micromolar affinity .
- Molecular dynamics simulations reveal solvent-accessible hydrogen-bonding networks, contrasting with the intramolecular interactions observed in β-D-GlcpNAc-(1→6)-α-D-GalpNAc .
6-PEtN-α-D-GalpNAc-(1→6)-β-D-Galp-(1→4)-β-D-GlcpNAc
- Structural Differences: Incorporates a phosphoethanolamine (PEtN) modification at the 6-OH of α-D-GalpNAc.
- Functional Implications: Found in Haemophilus influenzae lipopolysaccharides, where PEtN enhances immune evasion, a role absent in unmodified β-D-GlcpNAc-(1→6)-α-D-GalpNAc . Chemoenzymatic synthesis strategies for this compound highlight the challenges of introducing non-natural modifications compared to the native disaccharide .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Enzymatic Recognition Differences
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural characterization of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR techniques (e.g., - HSQC, NOESY) to resolve glycosidic linkages and anomeric configurations. Assign peaks using reference data from structurally similar oligosaccharides .
- Mass Spectrometry (MS) : Apply high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight and fragmentation patterns. Collision-induced dissociation (CID) can help validate linkage positions .
- X-ray crystallography : If crystalline derivatives are obtainable, this method provides atomic-level resolution of the disaccharide’s 3D conformation .
Q. How can researchers synthesize beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc for in vitro studies?
- Methodology :
- Chemical synthesis : Use regioselective protecting-group strategies. For example:
Protect the 6-OH of GlcNAc with a temporary group (e.g., benzyl), then activate the 1-OH for glycosylation.
Couple with a suitably protected GalpNAc donor (e.g., trichloroacetimidate) under Lewis acid catalysis.
Deprotect using hydrogenolysis or acidic conditions .
- Enzymatic synthesis : Employ glycosyltransferases (e.g., β-1,6-GlcNAc transferases) with UDP-GlcNAc as a donor. Optimize reaction conditions (pH, temperature, divalent cations) for yield and specificity .
Advanced Research Questions
Q. How do substrate specificity studies inform the biological role of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc in glycosylation pathways?
- Methodology :
- Kinetic assays : Compare and values of glycosyltransferases (e.g., GlcNAcT-V) using synthetic analogs (e.g., carbocyclic or deoxygenated derivatives) to identify critical hydroxyl groups for enzyme recognition .
- Mutagenesis studies : Engineer enzyme active sites (e.g., point mutations in GlcNAcT-V) to assess changes in catalytic efficiency toward the disaccharide. Pair with molecular dynamics simulations to map binding interactions .
Q. What computational approaches are used to analyze the conformational flexibility of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc?
- Methodology :
- Molecular dynamics (MD) simulations : Run simulations in explicit solvent (e.g., water) to study torsional angles (Φ/Ψ) around the glycosidic bond. Use force fields like GLYCAM or CHARMM36 for carbohydrate parameterization .
- Quantum mechanics (QM) calculations : Calculate potential energy surfaces for glycosidic bond rotation to identify low-energy conformers. Compare with NMR-derived nuclear Overhauser effect (NOE) constraints .
Q. How should researchers address contradictions in data regarding enzymatic activity toward beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc across different studies?
- Methodology :
- Comparative validation : Replicate conflicting studies using identical substrates, enzyme sources (e.g., recombinant vs. tissue-extracted), and assay conditions (e.g., buffer composition).
- Orthogonal techniques : Cross-validate results with alternative methods (e.g., isothermal titration calorimetry vs. radiometric assays) to rule out methodological artifacts .
- Meta-analysis : Aggregate data from published studies to identify trends or outliers, accounting for variables like enzyme isoform or post-translational modifications .
Experimental Design Considerations
Q. What controls are essential when studying beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc in glycan microarray experiments?
- Methodology :
- Negative controls : Include non-cognate glycans (e.g., β-1,4-linked analogs) to assess binding specificity.
- Positive controls : Use known ligands (e.g., blood group antigens) to validate lectin/antibody activity.
- Technical replicates : Perform triplicate spotting to account for microarray printing variability. Normalize data using background subtraction and internal standards (e.g., fluorescent tags) .
Q. How can isotopic labeling improve NMR studies of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc dynamics?
- Methodology :
- / labeling : Biosynthetically label the disaccharide using isotopically enriched precursors (e.g., -glucose) in bacterial or fungal cultures.
- Relaxation experiments : Measure , , and heteronuclear NOE to probe picosecond-to-nanosecond timescale motions.
- Residual dipolar coupling (RDC) : Align samples in liquid crystalline media to extract structural constraints for flexible regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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